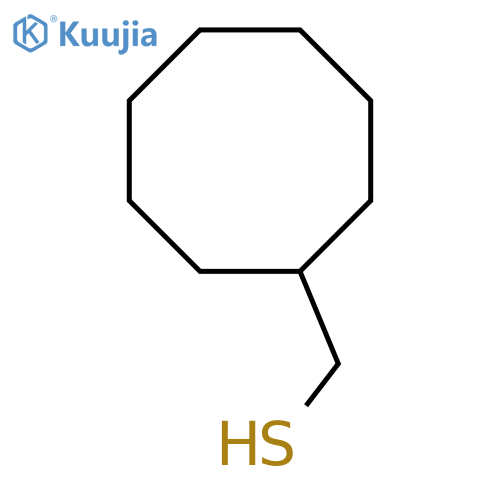Cas no 1693896-12-6 (cyclooctylmethanethiol)

cyclooctylmethanethiol structure
商品名:cyclooctylmethanethiol
cyclooctylmethanethiol 化学的及び物理的性質
名前と識別子
-
- cyclooctylmethanethiol
- SCHEMBL330549
- 1693896-12-6
- EN300-1288342
-
- インチ: 1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2
- InChIKey: KUNPJNZROAIDQN-UHFFFAOYSA-N
- ほほえんだ: SCC1CCCCCCC1
計算された属性
- せいみつぶんしりょう: 158.11292175g/mol
- どういたいしつりょう: 158.11292175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 72.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 4
cyclooctylmethanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288342-50mg |
cyclooctylmethanethiol |
1693896-12-6 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-1.0g |
cyclooctylmethanethiol |
1693896-12-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288342-1000mg |
cyclooctylmethanethiol |
1693896-12-6 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-5000mg |
cyclooctylmethanethiol |
1693896-12-6 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-10000mg |
cyclooctylmethanethiol |
1693896-12-6 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-100mg |
cyclooctylmethanethiol |
1693896-12-6 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-250mg |
cyclooctylmethanethiol |
1693896-12-6 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-500mg |
cyclooctylmethanethiol |
1693896-12-6 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1288342-2500mg |
cyclooctylmethanethiol |
1693896-12-6 | 2500mg |
$1650.0 | 2023-10-01 |
cyclooctylmethanethiol 関連文献
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
4. Book reviews
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
1693896-12-6 (cyclooctylmethanethiol) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
